molecular formula C12H18N2O2 B170789 tert-Butyl (3-ethylpyridin-2-yl)carbamate CAS No. 149489-03-2

tert-Butyl (3-ethylpyridin-2-yl)carbamate

Cat. No. B170789
M. Wt: 222.28 g/mol
InChI Key: IQRKFAYMMZQJCK-UHFFFAOYSA-N
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Description

“tert-Butyl (3-ethylpyridin-2-yl)carbamate” is a chemical compound with the formula C12H18N2O2 . It is used in research and has a molecular weight of 222.28 .


Synthesis Analysis

The synthesis of “tert-Butyl (3-ethylpyridin-2-yl)carbamate” involves a reaction with n-butyllithium in tetrahydrofuran at temperatures ranging from -30 to 0°C for 0.5 hours . This is followed by a reaction with hydrogen chloride in tetrahydrofuran and water at 60°C for 2 hours .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-ethylpyridin-2-yl)carbamate” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI Key is IQRKFAYMMZQJCK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-Butyl (3-ethylpyridin-2-yl)carbamate” has a number of physicochemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.48 . Its water solubility is 0.376 mg/ml or 0.00169 mol/l .

Scientific Research Applications

Biodegradation and Environmental Fate

Research on related compounds such as ethyl tert-butyl ether (ETBE) provides insights into the biodegradation and environmental fate of tert-butyl (3-ethylpyridin-2-yl)carbamate. ETBE is known to undergo aerobic biodegradation in soil and groundwater, facilitated by microorganisms capable of using ETBE as a carbon and energy source. This process involves hydroxylation followed by the formation of various intermediates including acetaldehyde, tert-butyl alcohol (TBA), and 2-hydroxyisobutyric acid (2-HIBA). The degradation of ETBE is influenced by the presence of co-contaminants, which can either inhibit or enhance biodegradation through cometabolism. This knowledge could be applicable to the biodegradation of tert-butyl (3-ethylpyridin-2-yl)carbamate, suggesting potential environmental remediation approaches (Thornton et al., 2020).

Decomposition Techniques

Studies on the decomposition of methyl tert-butyl ether (MTBE), another compound related to tert-butyl (3-ethylpyridin-2-yl)carbamate, by adding hydrogen in a cold plasma reactor offer insights into advanced decomposition techniques. These methods could potentially be adapted for the decomposition of tert-butyl (3-ethylpyridin-2-yl)carbamate. The process involves the application of radio frequency (RF) plasma reactors, demonstrating the feasibility of decomposing and converting MTBE into less harmful substances. This technique shows promise for the removal of tert-butyl (3-ethylpyridin-2-yl)carbamate from environmental samples, contributing to pollution mitigation efforts (Hsieh et al., 2011).

Safety And Hazards

The safety data sheet for “tert-Butyl (3-ethylpyridin-2-yl)carbamate” indicates that it has hazard statements H315-H319 . This means it causes skin irritation (H315) and serious eye irritation (H319). The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which involve washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

tert-butyl N-(3-ethylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-9-7-6-8-13-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKFAYMMZQJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455842
Record name tert-Butyl (3-ethylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-ethylpyridin-2-yl)carbamate

CAS RN

149489-03-2
Record name tert-Butyl (3-ethylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-t-Butoxycarbonylaminopyridine (10 g, 51.5 mmol) was dissolved in tetrahydrofuran (80 mL), and cooled to -78° C. N-butyllithium (80 mL of 1.49M in hexanes, 120 mmol) was added dropwise over a period of 1 h. After stirring for an additional 15 min at -78° C. and then for 2.5 hours at -10° C., the solution was then recooled back down to -78° C. and iodoethane (77.2 mmol, 6.18 mL) was added dropwise over a period of 15 min via syringe. The solution was allowed to warm to room temperature. The reaction was quenched with 100 mL of a saturated ammonium chloride and extracted with ethyl acetate (3×). The organic layers were collected, dried over magnesium sulfate, and concentrated. The resulting solid was purified by flash chromatography on silica gel (25% ethyl acetate/hexanes) to provide the 4.9 g (43%) of the titled product as a light brown solid:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
6.18 mL
Type
reactant
Reaction Step Three
Yield
43%

Synthesis routes and methods II

Procedure details

Following a literature procedure (Synthesis 1996, 877), n-BuLi (2.2 M in hexane, 9.1 mL, 20 mmol) was added dropwise to solution of tert-butyl 3-methylpyridin-2-ylcarbamate (1.98 g, 9.5 mmol) in dry THF (21 mL) at −5° C. The reaction was maintained at −5° C. for 1 h, then cooled to −78° C. in a dry ice-acetone bath. A solution of MeI (0.62 mL, 10 mmol) in dry THF (3 mL) was added over 20 min. The reaction was maintained at −78° C. for 1 h and then raised slowly to −55° C. The reaction was quenched with water (20 mL) and the resulting mixture was partitioned and the layers separated. The aqueous phase was extracted with EtOAc (2×20 mL) and the combined organic portions were washed with brine, dried (Na2CO3), and concentrated to furnish 1.8 g of tert-butyl 3-ethylpyridin-2-ylcarbamate: LCMS (m/z): 223.1 (MH+), tR=0.54 min
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Normal-butyllithium (2.69 M, 157.1 mL) was dropwise added to a solution of tert-butyl 3-methylpyridin-2-ylcarbamate (40.0 g) in THF (550 mL) at an internal temperature of −40 to −20° C., followed by stirring at 0° C. for 1 hr. Subsequently, a solution of methyl iodide (28.6 g) in THF (50 mL) was dropwise added to the reaction solution at an internal temperature of −70 to −60° C., followed by stirring at −78° C. for 30 min. The reaction solution was poured into ice water, followed by extraction with ethyl acetate twice. The organic layers were combined, washed with saturated saline, and dried over anhydrous sodium sulfate. The solvent was distilled away. Hexane (300 mL) was added to the resulting residue, and the precipitate was collected by filtration and dried under reduced pressure to obtain compound (40a) (32.4 g, 76%) as a white solid.
Quantity
157.1 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods IV

Procedure details

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Reaction Step One
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